

Application Notes and Protocols for D(+)-Raffinose Pentahydrate in Cell Cryopreservation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D(+)-Raffinose pentahydrate*

Cat. No.: *B15603011*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is a critical technology in biomedical research and drug development, enabling the long-term storage of valuable cell lines, primary cells, and engineered cell products. While dimethyl sulfoxide (DMSO) has traditionally been the cryoprotectant of choice, concerns about its cellular toxicity have driven the investigation of alternative agents. **D(+)-Raffinose pentahydrate**, a naturally occurring trisaccharide, has emerged as a promising non-permeating cryoprotectant. It functions by creating a hypertonic extracellular environment, which promotes controlled cell dehydration and prevents the formation of damaging intracellular ice crystals. Additionally, raffinose is thought to stabilize cell membranes by interacting with phospholipid headgroups.

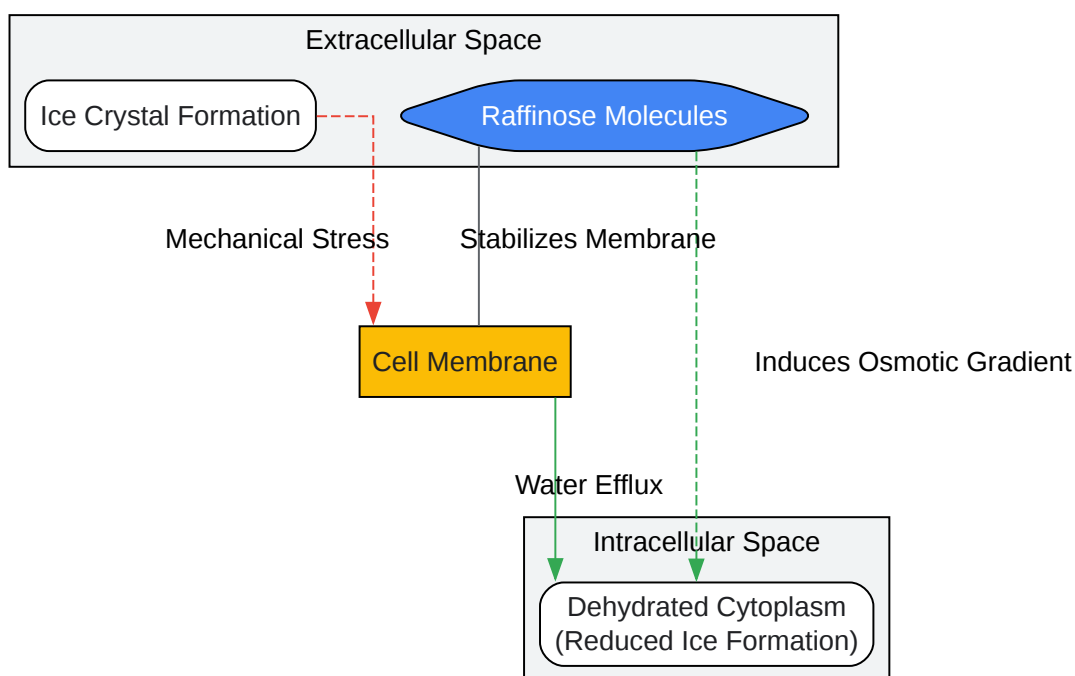
These application notes provide an overview of the use of **D(+)-Raffinose pentahydrate** in cell cryopreservation, including its mechanism of action, protocols for various cell types, and a summary of reported quantitative data.

Mechanism of Action

D(+)-Raffinose pentahydrate is a non-permeating cryoprotectant, meaning it does not readily cross the cell membrane. Its protective effects are primarily attributed to two mechanisms:

- **Osmotic Dehydration:** By increasing the solute concentration in the extracellular medium, raffinose induces a controlled efflux of water from the cells. This dehydration minimizes the amount of intracellular water available to form ice crystals upon freezing, which is a major cause of cell injury.
- **Membrane Stabilization:** Raffinose is believed to interact with the polar headgroups of phospholipids in the cell membrane. This interaction helps to maintain membrane integrity and fluidity at low temperatures, protecting the cells from mechanical stress during the freezing and thawing processes.

The following diagram illustrates the proposed mechanism of cryoprotection by **D(+)-Raffinose pentahydrate**.



[Click to download full resolution via product page](#)

Caption: Mechanism of cryoprotection by **D(+)-Raffinose pentahydrate**.

Data Presentation

The following tables summarize quantitative data from various studies on the use of raffinose in cryopreservation.

Table 1: Cryopreservation of Mouse Spermatozoa

Cryoprotectant Composition	Sperm Motility (%)	Fertilizing Ability (%)	Reference
18% Raffinose	43	22.4	[1]
18% Raffinose + 1.75% Glycerol	Not Reported	35.5	[1]
6% Glycerol + 7.5% Raffinose	Not Reported	36 (normalized recovery)	[2]

Table 2: Cryopreservation of Mouse Oocytes

Cryoprotectant Composition	Post-Thaw Survival Rate (%)	Fertilization Rate (%)	Blastocyst Rate (%)	Reference
0.1M Intracellular Raffinose + 0.3M Extracellular Raffinose + 0.5M DMSO	83.9	90.0	77.8	[3][4]
0.1M Intracellular Raffinose + 0.3M Extracellular Raffinose + 1.0M DMSO	80.6	94.6	72.5	[3][4]

Table 3: Cryopreservation of Chinese Hamster Ovary (CHO) Cells

Cryoprotectant Composition	Cell Viability (%)	Reference
10% DMSO + 0.03M Raffinose in MEM-	76	[5]

Experimental Protocols

The following are suggested protocols for the cryopreservation of various cell types using **D(+)-Raffinose pentahydrate**. Disclaimer: These protocols are provided as a starting point for optimization. The optimal conditions, including raffinose concentration, may vary depending on the specific cell type and experimental conditions.

Preparation of Raffinose Stock Solution

- **Dissolution:** **D(+)-Raffinose pentahydrate** is soluble in water and cell culture media.[6] To prepare a stock solution, dissolve the desired amount of **D(+)-Raffinose pentahydrate** in serum-free cell culture medium or a balanced salt solution (e.g., PBS). Gentle warming may aid dissolution.
- **Sterilization:** Sterilize the raffinose solution by passing it through a 0.22 µm filter.
- **Storage:** Store the sterile stock solution at 2-8°C.

Protocol 1: Cryopreservation of Adherent Cell Lines (e.g., CHO, HEK293, HeLa) - Suggested Protocol

This protocol is an adaptation of standard cryopreservation procedures, incorporating raffinose as a cryoprotectant.

Materials:

- Log-phase adherent cells
- Complete growth medium

- Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free
- Trypsin-EDTA or other cell dissociation reagent
- Cryopreservation Medium: Basal medium (e.g., MEM) containing 10% DMSO and 0.03 M **D(+)-Raffinose pentahydrate**, pre-chilled to 4°C.
- Sterile cryogenic vials
- Controlled-rate freezing container (e.g., Mr. Frosty)

Procedure:

- Cell Harvest:
 - Aspirate the growth medium from the culture vessel.
 - Wash the cell monolayer with PBS.
 - Add trypsin-EDTA to detach the cells.
 - Once detached, add complete growth medium to neutralize the trypsin.
 - Transfer the cell suspension to a conical tube.
- Cell Pelletization and Resuspension:
 - Determine the total cell number and viability using a hemocytometer and trypan blue exclusion.
 - Centrifuge the cell suspension at 100-200 x g for 5 minutes.
 - Aspirate the supernatant.
 - Gently resuspend the cell pellet in the pre-chilled cryopreservation medium at a concentration of 1-5 x 10⁶ viable cells/mL.
- Aliquoting and Freezing:

- Dispense 1 mL aliquots of the cell suspension into sterile cryogenic vials.
- Place the vials in a controlled-rate freezing container.
- Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.
- Long-Term Storage:
 - Transfer the vials to the vapor phase of a liquid nitrogen freezer for long-term storage.

Protocol 2: Cryopreservation of Mouse Oocytes with Intracellular and Extracellular Raffinose

This protocol is based on the findings of Eroglu et al. (2009).[\[3\]](#)[\[4\]](#)

Materials:

- Metaphase II (M II) mouse oocytes
- HEPES-buffered Hypermedium with 4 mg/mL BSA
- 0.1 M **D(+)-Raffinose pentahydrate** in HEPES-buffered Hypermedium for microinjection
- Cryopreservation Medium 1: HEPES-buffered Hypermedium with 0.3 M **D(+)-Raffinose pentahydrate** and 0.5 M DMSO
- Cryopreservation Medium 2: HEPES-buffered Hypermedium with 0.3 M **D(+)-Raffinose pentahydrate** and 1.0 M DMSO
- Programmable freezer
- Plastic straws (1/4 cc)

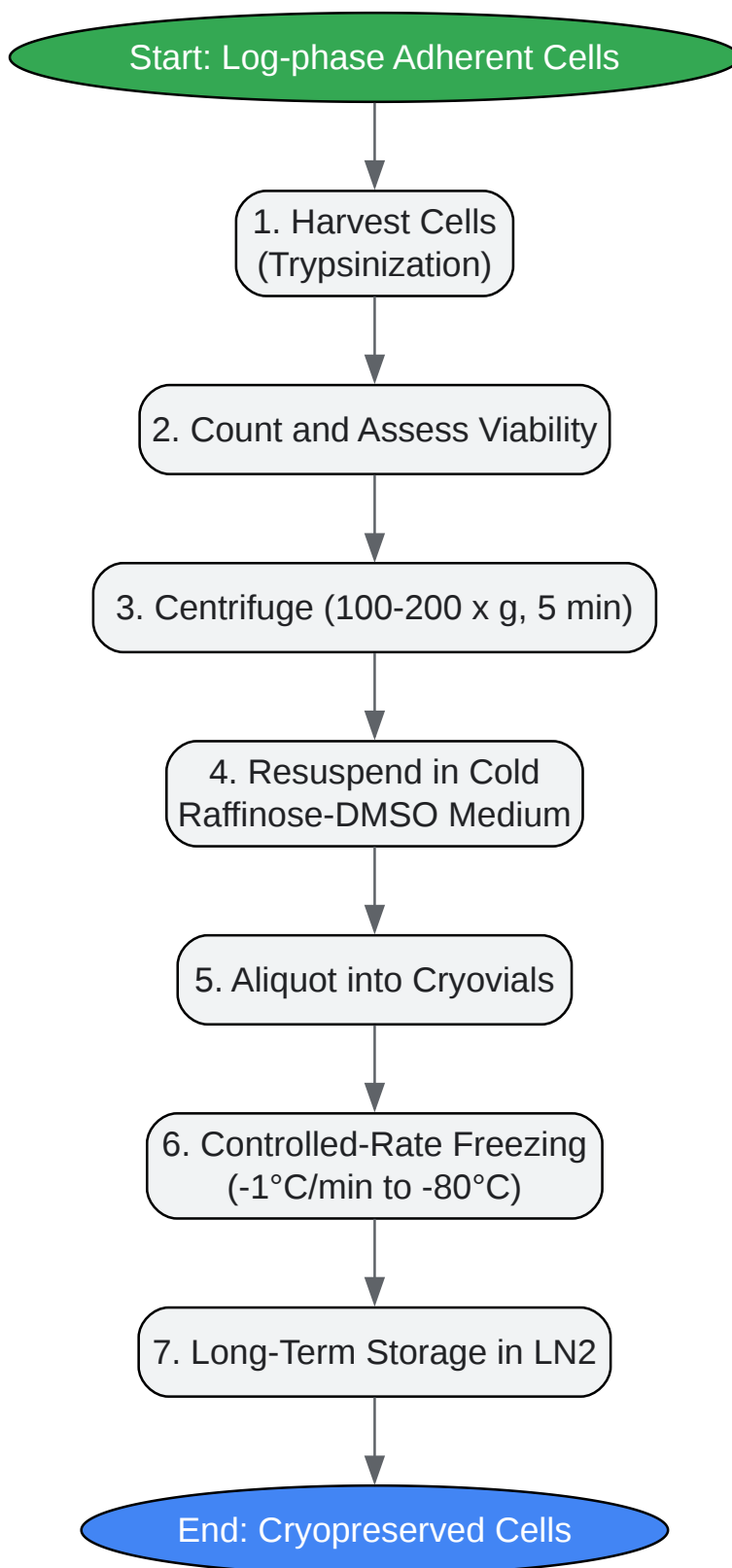
Procedure:

- Microinjection:
 - Microinject the M II oocytes with the 0.1 M raffinose solution.

- Equilibration:
 - Expose the raffinose-injected oocytes to a 1:1 dilution of the chosen cryopreservation medium for 5 minutes at room temperature.
 - Transfer the oocytes to the undiluted cryopreservation medium for 10 minutes at room temperature.
- Freezing:
 - Load the oocytes into plastic straws during the final 10-minute equilibration.
 - Place the straws in a programmable freezer at 0°C.
 - Cool to -6°C at a rate of 2°C/minute.
 - After ice crystal formation is induced (seeding), continue cooling to a lower temperature before plunging into liquid nitrogen. (Note: The original paper should be consulted for the full cooling profile).
- Long-Term Storage:
 - Store the straws in liquid nitrogen.

Visualizations

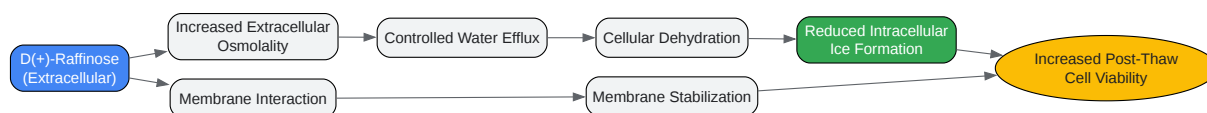
Experimental Workflow: Cryopreservation of Adherent Cells



[Click to download full resolution via product page](#)

Caption: Workflow for cryopreserving adherent cells with raffinose.

Logical Relationships in Cryoprotectant Action



[Click to download full resolution via product page](#)

Caption: Key actions of raffinose leading to cell viability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cryopreservation of Allogeneic Hematopoietic Cell Products During COVID-19 Pandemic: Graft Characterization and Engraftment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-(+) Raffinose pentahydrate [himedialabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Cryopreservation on Autologous Chimeric Antigen Receptor T Cell Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermo Scientific Chemicals D-(+)-Raffinose pentahydrate, 99% | Fisher Scientific [fishersci.ca]
- 6. D-(+)-棉子糖 五水合物 suitable for microbiology, ≥99.0%, Microbiological media component | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Application Notes and Protocols for D(+)-Raffinose Pentahydrate in Cell Cryopreservation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603011#using-d-raffinose-pentahydrate-in-cryopreservation-of-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com